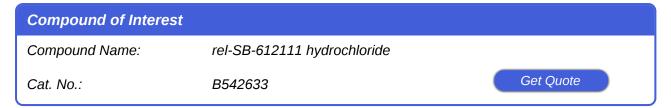


Independent Validation of rel-SB-612111 Hydrochloride Activity: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of **rel-SB-612111 hydrochloride**, a potent and selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, with an alternative compound, J-113,397. The information presented is collated from publicly available experimental data to assist researchers in their evaluation of these pharmacological tools.

rel-SB-612111 hydrochloride is a selective antagonist for the NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] It exhibits high affinity for the human NOP receptor with a Ki of 0.33 nM.[1][2] Its selectivity for the NOP receptor is significantly higher compared to classical opioid receptors, with Ki values of 57.6 nM for the mu-opioid receptor, 2109 nM for the delta-opioid receptor, and 160.5 nM for the kappa-opioid receptor.[2] In vivo studies have demonstrated its ability to antagonize the effects of nociceptin and have suggested its potential in studying mood-related behaviors and neurological conditions.[4][5][6]

Comparative Analysis of NOP Receptor Antagonists

The following table summarizes the in vitro activity of **rel-SB-612111 hydrochloride** in comparison to J-113,397, an earlier generation NOP receptor antagonist.[3][8]



Compound	Target Receptor	Assay Type	Measured Parameter	Value
rel-SB-612111 hydrochloride	Human NOP	Receptor Binding	Ki	0.33 nM[1][2]
Human Mu- Opioid	Receptor Binding	Ki	57.6 nM[2]	
Human Delta- Opioid	Receptor Binding	Ki	2109 nM[2]	_
Human Kappa- Opioid	Receptor Binding	Ki	160.5 nM[2]	_
Human NOP	GTPyS Binding	рКВ	9.70[8]	_
Human NOP	cAMP Accumulation	рКВ	8.63[8]	_
J-113,397	Human NOP	GTPyS Binding	рКВ	8.71[8]
Human NOP	cAMP Accumulation	рКВ	7.95[8]	

Experimental Protocols

The data presented in this guide are based on the following key experimental methodologies:

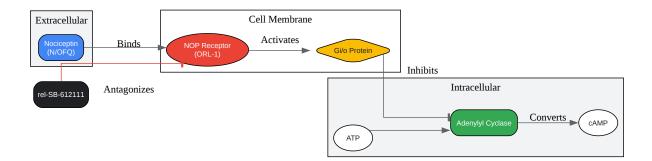
- 1. Radioligand Binding Assays: These assays were performed using cell membranes from Chinese hamster ovary (CHO) cells expressing the human recombinant NOP receptor (CHOhNOP). The assay measures the displacement of a radiolabeled ligand ([3H]N/OFQ) by the test compound (SB-612111 or J-113,397) to determine the binding affinity (Ki).[8]
- 2. GTPyS Binding Assays: This functional assay also utilized CHOhNOP cell membranes. It measures the antagonist's ability to block the N/OFQ-induced stimulation of guanosine 5'-O-(3-[35S]thio)triphosphate (GTPy[35S]) binding to G-proteins, providing a measure of the compound's functional antagonism (pKB).[8]



3. Cyclic AMP (cAMP) Accumulation Assays: In whole CHOhNOP cells, this assay determines the ability of the antagonist to reverse the N/OFQ-induced inhibition of forskolin-stimulated cAMP production. This provides another measure of the compound's functional antagonist potency (pKB).[8]

Signaling Pathway and Experimental Workflow

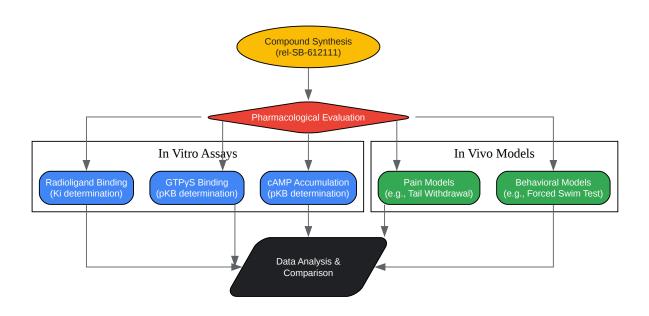
The following diagrams illustrate the signaling pathway of the NOP receptor and a typical experimental workflow for evaluating antagonist activity.



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Caption: NOP receptor signaling pathway and the antagonistic action of rel-SB-612111.





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